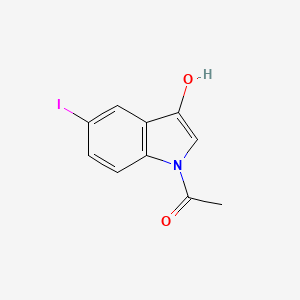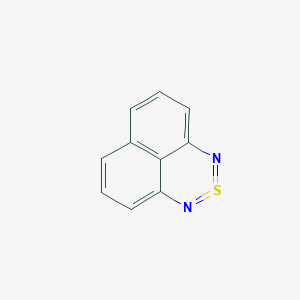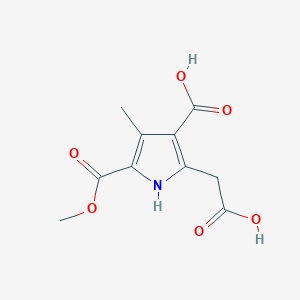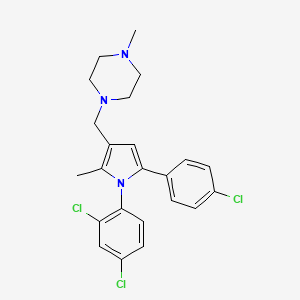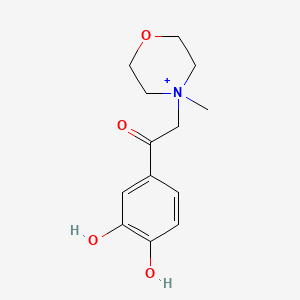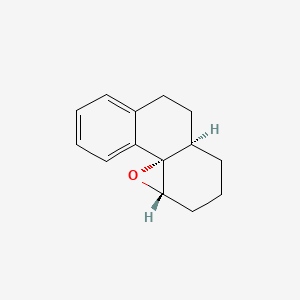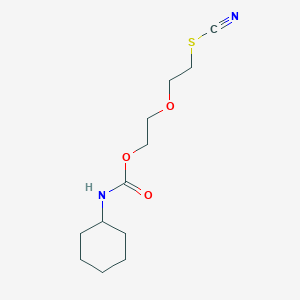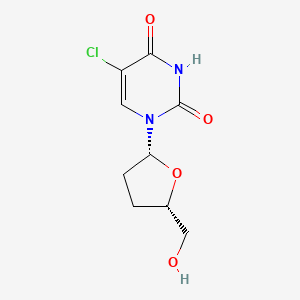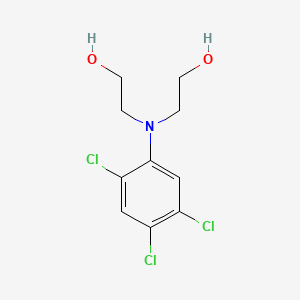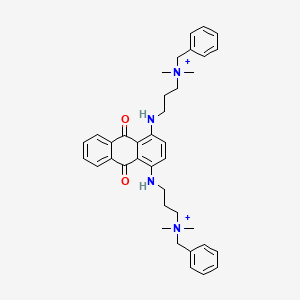
Benzenemethanaminium, N,N'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-3,1-propanediyl))bis(N,N-dimethyl-, dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 276-487-0 involves the reaction of 9,10-dihydro-9,10-dioxo-1,4-anthracenediyl with imino-3,1-propanediyl and benzyldimethylammonium chloride. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH level to facilitate the reaction.
Industrial Production Methods
Industrial production of EINECS 276-487-0 involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use. The production process also includes purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
EINECS 276-487-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of EINECS 276-487-0 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products
The major products formed from the reactions of EINECS 276-487-0 depend on the type of reaction. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
EINECS 276-487-0 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications and its effects on human health.
Mechanism of Action
The mechanism of action of EINECS 276-487-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
EINECS 276-487-0 can be compared with other similar compounds, such as:
- Benzenemethanaminium, N,N’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-3,1-propanediyl))bis(N,N-dimethyl-, dichloride)
(9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-3,1-propanediyl)bis(benzyldimethylammonium) dichloride: (CAS RN: 72214-26-7)
These compounds share similar structural features and properties but may differ in their specific applications and reactivity. The uniqueness of EINECS 276-487-0 lies in its specific molecular structure and the resulting chemical and physical properties .
Properties
CAS No. |
72214-26-7 |
|---|---|
Molecular Formula |
C38H46N4O2+2 |
Molecular Weight |
590.8 g/mol |
IUPAC Name |
benzyl-[3-[[4-[3-[benzyl(dimethyl)azaniumyl]propylamino]-9,10-dioxoanthracen-1-yl]amino]propyl]-dimethylazanium |
InChI |
InChI=1S/C38H44N4O2/c1-41(2,27-29-15-7-5-8-16-29)25-13-23-39-33-21-22-34(36-35(33)37(43)31-19-11-12-20-32(31)38(36)44)40-24-14-26-42(3,4)28-30-17-9-6-10-18-30/h5-12,15-22H,13-14,23-28H2,1-4H3/p+2 |
InChI Key |
WGSKZSSLUJTERF-UHFFFAOYSA-P |
Canonical SMILES |
C[N+](C)(CCCNC1=C2C(=C(C=C1)NCCC[N+](C)(C)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


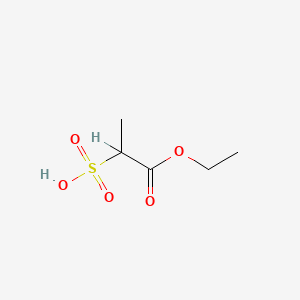
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)
